Doxepin

説明

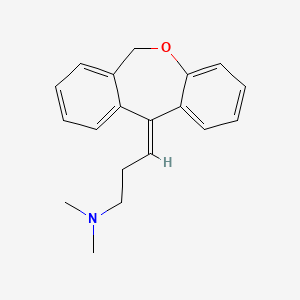

Structure

3D Structure

特性

Key on ui mechanism of action |

Doxepin exact mechanism of action is not very clear. However, doxepin is known to be a selective histamine H1 receptor blocker. This effect on histamine receptors indicates effectiveness in skin conditions. Breaking its function according to the different effect, doxepin's antidepressive action is primarily associated with the inhibition of the central nervous system biogenic amine reuptake; more specifically, norepinephrine and serotonin at synaptic nerve terminals. This effect increases the level of monoamines in the synaptic site which in order increases the activity at the post-synaptic neuron receptor sites. It has been suggested that doxepin also desensitizes both serotonin 1A receptors and beta-adrenergic receptors. It is known that the lack of dopamine transporters in the frontal cortex and the transmission of dopamine in this region is largely inactivated by the effect of norepinephrine reuptake. Hence, doxepin action on the frontal cortex is suggested to increase dopamine neurotransmission in this area. ACTION OF TRICYCLIC ANTIDEPRESSANTS ON CATECHOLAMINES & INDOLEAMINES IN BRAIN...BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/ |

|---|---|

CAS番号 |

3607-34-9 |

分子式 |

C19H21NO |

分子量 |

279.4 g/mol |

IUPAC名 |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ |

InChIキー |

ODQWQRRAPPTVAG-GZTJUZNOSA-N |

異性体SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31 |

正規SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |

沸点 |

154-157 ºC at 0.03 mmHg 154-157 °C @ 0.03 MM HG |

Color/Form |

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS |

melting_point |

185-191 ºC Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/ Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/ Melting point 192 to 193 °C /trans-HYDROCHLORIDE/ Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/ |

物理的記述 |

Solid |

溶解性 |

WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/ In water, 31.57 mg/l at 25 °C. |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Low-Dose Doxepin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Doxepin, a tricyclic compound historically utilized at high doses (75-300 mg) for the treatment of depression, exhibits a distinct and highly selective pharmacological profile at low doses (1-6 mg).[1][2] At this low dosage range, this compound functions as a potent and selective antagonist of the histamine (B1213489) H1 receptor, a mechanism that underpins its efficacy in the treatment of insomnia, particularly for sleep maintenance.[3][4][5] This technical guide provides an in-depth review of the molecular mechanisms, pharmacodynamics, relevant signaling pathways, and key experimental evidence that elucidate the action of low-dose this compound. Quantitative data are summarized for clarity, and detailed experimental protocols are provided alongside visualizations of critical pathways and workflows.

Pharmacodynamics: High-Affinity and Selective H1 Receptor Antagonism

The therapeutic effect of low-dose this compound for insomnia is rooted in its potent and selective antagonism of the histamine H1 receptor.[6][7] Unlike its action at higher, antidepressant doses, which involve non-selective inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake and antagonism of various other receptors, low doses achieve a highly targeted blockade of H1 receptors.[3][8][9] This selectivity minimizes the anticholinergic, antiadrenergic, and other side effects associated with higher doses.[1][8][10]

This compound's affinity for the H1 receptor is in the sub-nanomolar range, making it one of the most potent H1 antagonists known.[4][11] This high-affinity interaction is significantly greater than its affinity for other neuroreceptors, as detailed in Table 1. This pharmacological profile explains why doses as low as 3 mg and 6 mg can effectively improve sleep maintenance without causing significant next-day residual sedation or the side effects common to tricyclic antidepressants.[10][12]

Structurally, this compound binds deep within the H1 receptor's ligand-binding pocket.[13][14] Crystallography studies have revealed that it directly interacts with Trp4286.48, a highly conserved tryptophan residue that is a critical molecular switch in the activation mechanism of G protein-coupled receptors (GPCRs).[13][14] By binding to this site, this compound acts as an inverse agonist, stabilizing the receptor in its inactive conformation and reducing its constitutive activity.[13][15]

Data Presentation: Receptor Binding Profile

The selectivity of this compound at low concentrations is best illustrated by comparing its binding affinities (Ki or KD) across various neuroreceptors.

| Receptor/Transporter | Binding Affinity (Ki / KD, nM) | Reference(s) |

| Histamine H1 | 0.24 - 0.31 | [16][17][18] |

| Norepinephrine Transporter (NET) | 29.5 | [16] |

| Serotonin Transporter (SERT) | 68 | [16] |

| Adrenergic α1 | 24 | [16] |

| Muscarinic Acetylcholine (M1-M5) | 83 | [16] |

Table 1: Comparative Receptor Binding Affinities of this compound. The data highlights the significantly higher affinity for the Histamine H1 receptor compared to other targets, forming the basis of its selective action at low doses.

Signaling Pathways and Physiological Effects

Histamine is a key excitatory neurotransmitter that promotes wakefulness, primarily through the activation of H1 receptors in the central nervous system, particularly in the tuberomammillary nucleus (TMN) of the hypothalamus.[3] By antagonizing these receptors, this compound suppresses the arousal-promoting signal of histamine.[3]

The H1 receptor is a Gq/11 protein-coupled receptor. Upon activation by histamine, it initiates an intracellular signaling cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C, ultimately resulting in neuronal excitation. Low-dose this compound blocks this pathway at its origin.[19]

Key Experimental Protocols and Evidence

The high-affinity binding and in-vivo effects of low-dose this compound have been characterized through rigorous experimental methodologies.

Protocol: Radioligand Binding Assay for Receptor Affinity

Radioligand binding assays are fundamental for determining the affinity (KD) and density (Bmax) of this compound for H1 receptors.[11][18][20]

Methodology:

-

Tissue Preparation: Brain tissue (e.g., rat cerebral cortex or human post-mortem samples) is homogenized in a buffered solution (e.g., 50 mM sodium-potassium phosphate (B84403) buffer, pH 7.4).

-

Membrane Isolation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer to create a membrane preparation.

-

Incubation: Aliquots of the membrane preparation are incubated with increasing concentrations of a radiolabeled ligand, such as [3H]this compound.

-

Competition Assay: To determine the affinity of unlabeled this compound, assays are run with a fixed concentration of [3H]this compound and varying concentrations of unlabeled this compound or other competing drugs.

-

Defining Non-Specific Binding: Parallel incubations are performed in the presence of a high concentration of a competing H1 antagonist (e.g., pyrilamine) to determine non-specific binding.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Scatchard analysis or non-linear regression is used to calculate the KD and Bmax values.[18]

Protocol: Positron Emission Tomography (PET) for In-Vivo Receptor Occupancy

PET imaging allows for the direct, non-invasive quantification of H1 receptor occupancy by this compound in the living human brain.[21] The radiotracer [11C]this compound is often used for this purpose.[21][22]

Methodology:

-

Subject Recruitment: Healthy volunteers are recruited and undergo baseline assessments.

-

Radiotracer Synthesis: [11C]this compound is synthesized in a cyclotron shortly before the scan due to the short half-life of Carbon-11.

-

Baseline Scan (Placebo): A subject receives a placebo, followed by an intravenous injection of [11C]this compound. A dynamic PET scan is acquired over 60-90 minutes to measure the baseline binding potential of the tracer to H1 receptors in various brain regions (e.g., frontal cortex).

-

Drug Administration: On a separate day, the same subject is administered a single oral dose of the drug being studied (e.g., an antihistamine).

-

Post-Drug Scan: At the time of expected peak plasma concentration of the drug, a second PET scan is performed following another injection of [11C]this compound.

-

Image Analysis: PET images are co-registered with the subject's MRI for anatomical reference. Time-activity curves are generated for different brain regions.

-

Occupancy Calculation: H1 receptor occupancy (H1RO) is calculated for each region using the following formula: H1RO (%) = [(BPNDBaseline - BPNDPost-drug) / BPNDBaseline] x 100 where BPND is the binding potential of the radiotracer.[22]

Contrasting Mechanisms: H1 Antagonism vs. GABAergic Modulation

The mechanism of low-dose this compound is distinct from the majority of hypnotic agents, such as benzodiazepines and "Z-drugs," which act as positive allosteric modulators (PAMs) of the GABAA receptor.[23][24][25]

-

This compound: Promotes sleep by blocking the wake-promoting (arousogenic) signal of histamine. It does not directly enhance the primary inhibitory neurotransmitter system in the brain.[3]

-

GABAA PAMs: Enhance the effect of GABA, the brain's main inhibitory neurotransmitter, at the GABAA receptor. This leads to a widespread increase in neuronal inhibition, causing sedation.[26]

This fundamental difference in mechanism contributes to the distinct clinical profile of low-dose this compound, which includes a lack of abuse potential and no evidence of physical dependence or rebound insomnia upon discontinuation.[3][5]

References

- 1. preprints.org [preprints.org]

- 2. preprints.org [preprints.org]

- 3. Therapeutic rationale for low dose this compound in insomnia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. psychdb.com [psychdb.com]

- 9. researchgate.net [researchgate.net]

- 10. Use of ultra-low-dose (≤6 mg) this compound for treatment of insomnia in older people - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [3H]this compound interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dawn.health [dawn.health]

- 13. Structure of the human histamine H1 receptor complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of the human histamine H1 receptor complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 16. selleckchem.com [selleckchem.com]

- 17. droracle.ai [droracle.ai]

- 18. Histamine H1 receptors in human brain labelled with [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SMPDB [smpdb.ca]

- 20. High-affinity binding of [3H]this compound to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Histamine H1 receptor occupancy in human brains after single oral doses of histamine H1 antagonists measured by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dose dependency of brain histamine H(1) receptor occupancy following oral administration of cetirizine hydrochloride measured using PET with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cdn.mdedge.com [cdn.mdedge.com]

- 24. Hypnotic - Wikipedia [en.wikipedia.org]

- 25. Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Doxepin's High-Affinity Antagonism of the Histamine H1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxepin, a dibenzoxepine-derivative tricyclic compound, is well-established for its antidepressant and anxiolytic properties at higher doses. However, at lower concentrations, it exhibits exceptionally potent antagonist activity at the histamine (B1213489) H1 receptor (H1R). This high-affinity interaction is the cornerstone of its efficacy in treating conditions such as insomnia and pruritus. This technical guide provides an in-depth exploration of this compound's H1 receptor antagonist activity, detailing its binding affinity, the associated signaling pathway, and the experimental protocols used for its characterization.

Quantitative Analysis of this compound's H1 Receptor Binding Affinity

This compound is distinguished by its subnanomolar affinity for the H1 receptor, making it one of the most potent H1 antagonists known.[1][2] The binding affinity of this compound for the H1 receptor has been quantified in numerous studies, primarily through radioligand binding assays. The key parameters used to express this affinity are the equilibrium dissociation constant (Kd) and the inhibitor constant (Ki), with lower values indicating higher affinity.

A summary of reported binding affinity values for this compound at the H1 receptor is presented in Table 1.

| Parameter | Value (nM) | Species/Tissue | Radioligand | Reference |

| Kd | 0.31 ± 0.03 | Human Brain | [3H]this compound | [3][4][5] |

| Kd | 0.020 | Rat Brain | [3H]this compound | [6][7] |

| Kd | 0.26 | Guinea Pig & Rat Brain | [3H]this compound | [8] |

| Ki | 2.3 - 2.4 | Recombinant Human H1R | Not Specified | [9] |

Table 1: this compound H1 Receptor Binding Affinity Data

It is noteworthy that studies have also indicated stereoselectivity in this compound's interaction with the H1 receptor, with the Z-isomer demonstrating a 5.2-fold higher affinity than the E-isomer.[3] While extensive data exists for this compound's binding affinity, specific IC50 values from functional antagonism assays are not as readily available in the public literature. The experimental protocols outlined below describe the methodologies for determining such functional potency.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[10][11] Upon activation by histamine, the Gαq/11 subunit activates phospholipase C (PLC), initiating a cascade of intracellular events. This compound, as an antagonist, blocks the initial binding of histamine, thereby inhibiting this signaling pathway.

References

- 1. droracle.ai [droracle.ai]

- 2. Selective histamine H(1) antagonism: a novel approach to insomnia using low-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. Histamine H1 receptors in human brain labelled with [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. High-affinity binding of [3H]this compound to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]this compound interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PathWhiz [pathbank.org]

Doxepin for Sleep Maintenance Insomnia: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the research and clinical data surrounding the use of low-dose doxepin for the treatment of sleep maintenance insomnia. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, clinical efficacy, safety profile, and the experimental protocols used in its evaluation.

Core Mechanism of Action

Low-dose this compound's primary mechanism of action in promoting sleep maintenance is its potent and selective antagonism of the histamine (B1213489) H1 receptor.[1][2][3] Unlike its antidepressant effects at higher doses (≥25 mg), which involve the reuptake inhibition of norepinephrine (B1679862) and serotonin, the hypnotic effects of low-dose this compound (1 mg, 3 mg, and 6 mg) are attributed to the blockade of H1 receptors in the central nervous system.[1][4][5] This action suppresses the wake-promoting effects of histamine, thereby facilitating sleep maintenance.[1] this compound exhibits a high affinity for the H1 receptor, with a dissociation constant (KD) reported to be approximately 0.26 nM.[6][7] At low doses, its activity at other receptors, such as muscarinic, adrenergic, and serotonergic receptors, is minimal, which contributes to its favorable side-effect profile.[2][8]

Signaling Pathway

Figure 1: Mechanism of Action of Low-Dose this compound.

Clinical Efficacy

Numerous randomized, placebo-controlled clinical trials have demonstrated the efficacy of low-dose this compound in treating sleep maintenance insomnia in both adult and elderly populations.[9][10][11] The primary endpoints in these studies typically include objective measures from polysomnography (PSG) and subjective patient-reported outcomes.

Objective Efficacy Data (Polysomnography)

The following tables summarize the key objective efficacy findings from pivotal clinical trials.

Table 1: Change from Baseline in Wake After Sleep Onset (WASO) in minutes

| Study/Population | Dose | Night 1 | Night 15 | Night 29 | Night 85 |

| Adults (18-64 y)[12] | 1 mg | - | - | - | - |

| 3 mg | ↓ (p<0.05) | - | - | - | |

| 6 mg | ↓ (p<0.05) | - | - | - | |

| Adults (Chronic Insomnia)[13] | 3 mg | ↓ (p<0.0001) | ↓ (p=0.0025) | ↓ (p=0.0248) | - |

| 6 mg | ↓ (p<0.0001) | ↓ (p=0.0009) | ↓ (p=0.0009) | - | |

| Elderly (Chronic Insomnia)[14] | 1 mg | ↓ (p<0.05) | ↓ (p<0.05) | ↓ (p<0.05) | ↓ (p<0.05) |

| 3 mg | ↓ (p<0.0001) | ↓ (p<0.0001) | ↓ (p<0.0001) | ↓ (p<0.0001) |

Table 2: Change from Baseline in Total Sleep Time (TST) in minutes

| Study/Population | Dose | Night 1 | Night 15 | Night 29 | Night 85 |

| Adults (18-64 y)[12] | 1 mg | ↑ (p≤0.0005) | - | - | - |

| 3 mg | ↑ (p≤0.0005) | - | - | - | |

| 6 mg | ↑ (p≤0.0005) | - | - | - | |

| Adults (Chronic Insomnia)[13] | 3 mg | ↑ (p<0.0001) | NS | ↑ (p=0.0261) | - |

| 6 mg | ↑ (p<0.0001) | ↑ (p=0.0035) | ↑ (p<0.0001) | - | |

| Elderly (Chronic Insomnia)[14] | 1 mg | ↑ (p<0.05) | ↑ (p<0.05) | ↑ (p<0.05) | ↑ (p<0.05) |

| 3 mg | ↑ (p<0.0001) | ↑ (p<0.0001) | ↑ (p<0.0001) | ↑ (p<0.0001) |

Table 3: Change from Baseline in Sleep Efficiency (SE) in percentage

| Study/Population | Dose | Night 1 | Night 15 | Night 29 | Night 85 |

| Adults (18-64 y)[12] | 1 mg | ↑ (p≤0.0005) | - | - | - |

| 3 mg | ↑ (p≤0.0005) | - | - | - | |

| 6 mg | ↑ (p≤0.0005) | - | - | - | |

| Adults (Chronic Insomnia)[15] | 3 mg | ↑ (p<0.0001) | NS | ↑ (p=0.0262) | - |

| 6 mg | ↑ (p<0.0001) | ↑ (p=0.0157) | ↑ (p=0.0003) | - | |

| Elderly (Chronic Insomnia)[14] | 1 mg | ↑ (p<0.05) | ↑ (p<0.05) | ↑ (p<0.05) | ↑ (p<0.05) |

| 3 mg | ↑ (p<0.0001) | ↑ (p<0.0001) | ↑ (p<0.0001) | ↑ (p<0.0001) |

NS: Not Statistically Significant

Subjective Efficacy Data

Patient-reported outcomes generally align with the objective PSG data, showing significant improvements in subjective TST and sleep quality.[14][15] The 6 mg dose has also been shown to significantly reduce subjective latency to sleep onset.[12]

Pharmacokinetics

| Parameter | Value |

| Absorption | Well-absorbed, but undergoes significant first-pass metabolism.[8] |

| Bioavailability | Approximately 29%.[8] |

| Tmax (fasted) | 3.5 hours for a 6 mg dose.[16][17] |

| Tmax (with high-fat meal) | Delayed by approximately 3 hours.[16][17] |

| Protein Binding | Approximately 80%.[16] |

| Metabolism | Primarily hepatic via CYP2C19 and CYP2D6.[16][18] |

| Primary Metabolite | N-desmethylthis compound (northis compound).[16] |

| Elimination Half-life | This compound: 8-24 hours (mean 17 hours); Northis compound: 28-31 hours.[8] |

Safety and Tolerability

Low-dose this compound is generally well-tolerated, with a safety profile comparable to placebo in clinical trials.[12][14] The most common adverse events reported are headache and somnolence/sedation, both with an incidence of less than 5%.[3][8] Importantly, at doses of 1 mg, 3 mg, and 6 mg, there are no significant next-day residual effects, anticholinergic effects, or evidence of rebound insomnia upon discontinuation.[12][19][20]

Experimental Protocols

The clinical evaluation of low-dose this compound for sleep maintenance insomnia has been conducted through rigorous, well-controlled studies.

Study Design

A typical experimental workflow for a pivotal clinical trial is depicted below.

Figure 2: Typical Experimental Workflow for this compound Clinical Trials.

Key Methodologies

-

Patient Population: Studies typically enroll adult and elderly patients meeting the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV) criteria for primary insomnia.[12][14][21]

-

Inclusion/Exclusion Criteria: Common inclusion criteria involve specific thresholds for WASO and TST as measured by PSG during a screening period.[11][12] Exclusion criteria often include other sleep disorders (e.g., sleep apnea, periodic limb movement disorder), other psychiatric conditions, and the use of other medications that may affect sleep.[12]

-

Polysomnography (PSG): Objective sleep parameters are recorded in a sleep laboratory. Key PSG measures include:

-

Wake After Sleep Onset (WASO): The primary endpoint in many studies, measuring the total time spent awake after sleep has been initiated.[12][13][14]

-

Total Sleep Time (TST): The total duration of sleep.[12][13][14]

-

Sleep Efficiency (SE): The ratio of total sleep time to time in bed.[12][13][14]

-

Latency to Persistent Sleep (LPS): The time from lights out to the first 10 consecutive minutes of sleep.[22]

-

Sleep Architecture: Analysis of the percentages and durations of different sleep stages (e.g., Stage 1, 2, 3/4, and REM sleep).[12][20]

-

-

Subjective Assessments: Patients typically complete daily sleep diaries to report on:

-

Safety Assessments: These include monitoring of adverse events, vital signs, and, in some studies, next-day residual effects using tests like the Digit Symbol Substitution Test (DSST) and the Symbol Copying Test (SCT).[15][20]

Conclusion

Low-dose this compound (1 mg, 3 mg, and 6 mg) is a well-established, efficacious, and safe treatment for sleep maintenance insomnia. Its selective antagonism of the H1 receptor provides a targeted mechanism of action that avoids the broader receptor activity and associated side effects seen with higher doses of this compound and other sedative-hypnotics. The robust body of evidence from well-controlled clinical trials supports its use in both adult and elderly populations, demonstrating consistent improvements in objective and subjective measures of sleep maintenance without significant next-day impairment or withdrawal effects. This positions low-dose this compound as a valuable therapeutic option for individuals with difficulty staying asleep.

References

- 1. Therapeutic rationale for low dose this compound in insomnia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Efficacy and safety of pharmacotherapy in chronic insomnia: A review of clinical guidelines and case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 4. egpat.com [egpat.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. [3H]this compound interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound for insomnia: a systematic review of randomized placebo-controlled trials. [vivo.weill.cornell.edu]

- 10. researchgate.net [researchgate.net]

- 11. aimdrjournal.com [aimdrjournal.com]

- 12. Efficacy and Safety of this compound 1 mg, 3 mg, and 6 mg in Adults with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Scholars@Duke publication: Efficacy and Safety of this compound 1 mg and 3 mg in a 12-week Sleep Laboratory and Outpatient Trial of Elderly Subjects with Chronic Primary Insomnia. [scholars.duke.edu]

- 15. Efficacy and Safety of this compound 3 and 6 mg in a 35-day Sleep Laboratory Trial in Adults with Chronic Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. psychdb.com [psychdb.com]

- 18. ClinPGx [clinpgx.org]

- 19. uspharmacist.com [uspharmacist.com]

- 20. academic.oup.com [academic.oup.com]

- 21. This compound in the treatment of primary insomnia: a placebo-controlled, double-blind, polysomnographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. trimbos.nl [trimbos.nl]

Neuroprotective Effects of Doxepin In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of the tricyclic antidepressant, Doxepin. It summarizes key findings from preclinical research, detailing the experimental protocols used to demonstrate its efficacy and exploring the underlying molecular mechanisms. The quantitative data from these studies are presented in a clear, tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a comprehensive understanding of this compound's neuroprotective actions at the cellular level.

Core Neuroprotective Actions Against Oxidative Stress

This compound has demonstrated significant protective effects against neuronal injury induced by oxidative stress in vitro. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key pathological feature in various neurodegenerative diseases.

A primary study illustrating this effect utilized primary cultured neurons from the cerebral cortex of Sprague-Dawley rats.[1][2] In this model, neuronal injury was induced by exposure to various oxidative stressors, including glutamate (B1630785), sodium dithionite (B78146), and hemoglobin.[1][2] this compound, at nanomolar concentrations, was shown to significantly mitigate the neurotoxic effects of these agents.[1][2]

Quantitative Data on Neuroprotection Against Oxidative Stress

The neuroprotective efficacy of this compound was quantified by measuring several key indicators of cell health and damage. These include cell viability (MTT assay), cell membrane integrity (LDH leakage), lipid peroxidation (MDA content), and the activity of endogenous antioxidant enzymes (SOD). Furthermore, the role of intracellular calcium, a critical mediator of excitotoxicity and cell death, was assessed.

| Parameter Measured | Stressor | This compound Concentration | Protective Effect | Reference |

| Cell Viability (MTT Assay) | Glutamate, Sodium Dithionite, Hemoglobin | 1-100 nmol/L | Significantly inhibited the decrease in cell viability | [1][2] |

| LDH Leakage | Glutamate, Sodium Dithionite, Hemoglobin | 1-100 nmol/L | Significantly inhibited the increase in LDH leakage | [1][2] |

| MDA Content | Glutamate, Sodium Dithionite, Hemoglobin | 1-100 nmol/L | Significantly inhibited the increase in MDA content | [1][2] |

| SOD Activity | Glutamate, Sodium Dithionite, Hemoglobin | 1-100 nmol/L | Significantly inhibited the decrease in SOD activity | [1][2] |

| Intracellular Ca2+ Accumulation | Glutamate, Sodium Dithionite, Hemoglobin | 1-100 nmol/L | Significantly suppressed the increase in intracellular Ca2+ | [1][2] |

Experimental Protocol: Induction and Assessment of Oxidative Stress in Primary Neuronal Cultures

Cell Culture:

-

Primary cerebral cortical neurons were prepared from embryonic Sprague-Dawley rats.

-

Cortical tissues were dissected, minced, and dissociated into a single-cell suspension.

-

Cells were plated on poly-L-lysine-coated culture plates and maintained in a suitable culture medium supplemented with serum and growth factors.

-

Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Induction of Oxidative Stress:

-

Glutamate Excitotoxicity: Neurons were exposed to 0.5 mmol/L glutamate for 15 minutes.

-

Chemical Hypoxia: Neurons were treated with 0.5 mmol/L sodium dithionite for 24 hours.

-

Heme-Induced Oxidative Stress: Neurons were exposed to 100 mg/L hemoglobin for 24 hours.

This compound Treatment:

-

This compound was added to the culture medium at concentrations ranging from 1 to 100 nmol/L.

-

The drug was typically added concurrently with or shortly before the application of the oxidative stressor.

Assessment of Neuroprotection:

-

MTT Assay: Cell viability was assessed by measuring the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan (B1609692) by mitochondrial dehydrogenases.

-

LDH Assay: Lactate dehydrogenase (LDH) leakage into the culture medium, an indicator of cell membrane damage, was quantified using a colorimetric assay.

-

MDA Assay: Malondialdehyde (MDA) levels, a marker of lipid peroxidation, were measured in cell lysates.

-

SOD Assay: The activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, was determined in cell lysates.

-

Intracellular Calcium Imaging: Intracellular calcium concentration ([Ca2+]i) was measured using fluorescent calcium indicators like Fura-2/AM.

Signaling Pathway: this compound's Mechanism Against Oxidative Stress

The neuroprotective effects of this compound against oxidative stress are attributed to its ability to suppress intracellular calcium accumulation, decrease lipid peroxide generation, and stimulate antioxidant enzymes.[1][2]

Caption: this compound's mechanism against oxidative stress.

Protection Against Amyloid-β Induced Neurotoxicity

This compound has also been shown to protect against the neurotoxic effects of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. In vitro studies using the human neuroblastoma cell line SH-SY5Y have demonstrated that this compound can reverse the detrimental effects of Aβ1-42 on neuronal cells.[3][4]

Quantitative Data on Neuroprotection Against Aβ1-42

The protective effects of this compound in this context were evaluated by measuring the expression of key synaptic proteins and the activation of a critical cell survival signaling pathway.

| Parameter Measured | Stressor | This compound Concentration | Protective Effect | Reference |

| PSD-95 Protein Expression | Aβ1-42 | Low doses (e.g., 1 mg/kg in vivo equivalent) | Significantly reversed the Aβ1-42-induced decrease | [3][4] |

| Synapsin 1 Protein Expression | Aβ1-42 | Low doses (e.g., 1 mg/kg in vivo equivalent) | Significantly reversed the Aβ1-42-induced decrease | [3][4] |

| p-AKT Protein Expression | Aβ1-42 | Low doses | Significantly reversed the Aβ1-42-induced decrease | [3][4] |

| p-mTOR Protein Expression | Aβ1-42 | Aβ1-42 | Low doses | Significantly reversed the Aβ1-42-induced decrease |

Experimental Protocol: Aβ1-42-Induced Neurotoxicity in SH-SY5Y Cells

Cell Culture:

-

SH-SY5Y human neuroblastoma cells were cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Induction of Neurotoxicity:

-

Cells were treated with aggregated Aβ1-42 peptide to induce neuronal damage and synaptic dysfunction.

This compound Treatment:

-

This compound was administered to the cell cultures at various concentrations.

-

In some experiments, a PI3K inhibitor (LY294002) was used to confirm the involvement of the PI3K/AKT/mTOR pathway.[3][4]

Assessment of Neuroprotection:

-

Western Blotting: The protein expression levels of PSD-95, synapsin 1, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR) were determined by Western blot analysis of cell lysates.

Signaling Pathway: this compound's Modulation of the PI3K/AKT/mTOR Pathway

The neuroprotective effect of this compound against Aβ1-42-induced toxicity is mediated through the activation of the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and synaptic plasticity.[3][4]

Caption: this compound's activation of the PI3K/AKT/mTOR pathway.

Anti-Inflammatory and Anti-Apoptotic Effects

Beyond its direct effects on oxidative stress and Aβ toxicity, this compound exhibits anti-inflammatory and anti-apoptotic properties that contribute to its neuroprotective profile. While much of the data on these effects come from in vivo studies, the underlying molecular mechanisms are relevant to in vitro models of neuroinflammation and apoptosis.

Modulation of Apoptotic Gene Expression

In response to stress, this compound has been shown to modulate the expression of genes from the Bcl-2 family, which are critical regulators of apoptosis. Specifically, this compound can decrease the expression of pro-apoptotic proteins like Bax and Bad.[5]

Experimental Workflow: General In Vitro Neuroprotection Assay

The following diagram outlines a general workflow for assessing the neuroprotective effects of a compound like this compound in vitro.

Caption: General workflow for in vitro neuroprotection assays.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant neuroprotective properties. Its multifaceted mechanism of action, encompassing the mitigation of oxidative stress, protection against Aβ-induced toxicity through the PI3K/AKT/mTOR pathway, and potential anti-inflammatory and anti-apoptotic effects, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at elucidating the full therapeutic potential of this compound in the central nervous system.

References

- 1. This compound protects cultured neurons against oxidative stress-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. Mechanism underlying the effects of this compound on β-amyloid -induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism underlying the effects of this compound on β-amyloid -induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on gene expressions of Bcl-2 family, TNF-α, MAP kinase 14, and Akt1 in the hippocampus of rats exposed to stress - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Doxepin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxepin, a tricyclic antidepressant, has long been recognized for its efficacy in treating depression and anxiety. However, a growing body of evidence reveals its significant anti-inflammatory properties, positioning it as a potential therapeutic agent for a range of inflammatory conditions, including dermatological and neuroinflammatory diseases. This technical guide provides an in-depth exploration of the mechanisms underpinning this compound's anti-inflammatory effects, supported by a comprehensive review of preclinical and clinical data. Detailed experimental protocols and visualized signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a host of diseases. This compound, a dibenzoxepine derivative, has demonstrated therapeutic benefits beyond its primary psychiatric indications.[1][2][3] Its potent antihistaminic activity, particularly its high affinity for H1 and H2 receptors, is a key contributor to its anti-inflammatory and antipruritic effects.[4][5][6][7][8] This guide delves into the multifaceted anti-inflammatory actions of this compound, focusing on its molecular targets and signaling pathways.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through several distinct yet interconnected mechanisms:

-

Histamine (B1213489) Receptor Antagonism: this compound is a potent antagonist of histamine H1 and H2 receptors.[4][5][6][7][8] By blocking these receptors, it effectively mitigates histamine-mediated pro-inflammatory responses, such as vasodilation, increased vascular permeability, and the sensation of itch.[9][10][11] This is particularly relevant in allergic and inflammatory skin conditions like atopic dermatitis and urticaria.[6][7][12][13][14]

-

Modulation of Pro-Inflammatory Cytokines: Studies have shown that this compound can significantly reduce the levels of key pro-inflammatory cytokines. In various experimental models, this compound has been observed to decrease the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][4] This cytokine-modulating effect suggests a broader impact on the inflammatory cascade.

-

Inhibition of Mast Cell Degranulation: this compound has been shown to stabilize mast cells, thereby reducing the release of histamine and other inflammatory mediators.[5] This action is crucial in attenuating the early phases of allergic inflammatory responses.

-

PI3K/Akt Signaling Pathway: Research indicates that this compound can exert its anti-inflammatory effects by activating the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1][2] This pathway is known to play a critical role in cell survival and the regulation of inflammatory responses.

-

NF-κB Signaling Pathway: this compound's anti-inflammatory properties are also linked to its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, this compound can suppress the production of a wide array of inflammatory molecules.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative findings from key studies investigating the anti-inflammatory properties of this compound.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in LPS-Stimulated C6-Glioma Cells

| Treatment Group | TNF-α Level (pg/mL) | IL-1β Level (pg/mL) |

| Control | Baseline | Baseline |

| LPS (1 µg/mL) | Significantly Increased | Significantly Increased |

| This compound (10 µM) + LPS | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS |

Data adapted from a study on the glio-protective mechanism of this compound.[1]

Table 2: Effect of Intraperitoneal this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Paw Volume Reduction (%) | MPO Activity Reduction (%) | TNF-α Level Reduction (%) | IL-1β Level Reduction (%) | IL-6 Level Reduction (%) |

| This compound (15 mg/kg) | Significant | Significant | Significant | Significant | Significant |

| This compound (30 mg/kg) | Significant | Significant | Significant | Significant | Significant |

| This compound (60 mg/kg) | 72% | Significant | 73% | ~70% | Significant |

| Dexamethasone (B1670325) (2 mg/kg) | Significant | Significant | Less than this compound | Similar to this compound | Significant |

MPO: Myeloperoxidase. Data adapted from a study on the central and peripheral effects of this compound on inflammation.[4]

Table 3: Effect of Topical this compound on Acetylcholine-Induced Cutaneous Reactions in Atopic Eczema Patients

| Measured Parameter | Reduction with this compound (5%) |

| Flare Size | >53% (P<0.005) |

| Wheal Size | ~48% (P<0.005) |

Data adapted from a clinical study on this compound's effects on cutaneous reactions.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

In Vitro Anti-Inflammatory Assay in C6-Glioma Cells

-

Cell Culture: Rat C6-glioma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours).

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for a period (e.g., 1 hour) before the addition of LPS.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Western Blot Analysis: To investigate signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins of interest (e.g., phosphorylated Akt, total Akt, IκBα, NF-κB p65) are detected by Western blotting using specific primary and secondary antibodies.

Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar rats (200-250 g) are used for the study.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

Drug Administration: this compound (at doses of 15, 30, and 60 mg/kg) or a reference drug like dexamethasone (2 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection. A control group receives saline.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of edema inhibition is calculated.

-

Biochemical Analysis: After 4 hours, the animals are euthanized, and the paw tissue is collected. The tissue is homogenized for the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (TNF-α, IL-1β, IL-6) using ELISA.

-

Histopathological Examination: A portion of the paw tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of inflammation.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's anti-inflammatory action and a typical experimental workflow.

Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: General experimental workflow for investigating this compound's anti-inflammatory properties.

Conclusion and Future Directions

The evidence strongly supports the significant anti-inflammatory properties of this compound, which are mediated through a combination of histamine receptor antagonism, modulation of pro-inflammatory cytokines, and interference with key intracellular signaling pathways such as PI3K/Akt and NF-κB. These mechanisms provide a solid rationale for its use in inflammatory skin disorders and suggest its potential for broader applications in other inflammatory diseases.

Future research should focus on elucidating the precise molecular interactions of this compound with components of these signaling pathways. Further clinical trials are warranted to explore the efficacy and safety of both topical and systemic this compound in a wider range of inflammatory conditions. The development of novel this compound analogues with enhanced anti-inflammatory activity and an improved side-effect profile represents a promising avenue for drug development professionals. This technical guide serves as a foundational resource to stimulate and support these future endeavors.

References

- 1. Anti-inflammatory effects of this compound hydrochloride against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Evaluation of the central and peripheral effects of this compound on carrageenan-induced inflammatory paw edema in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMPDB [smpdb.ca]

- 6. dtb.bmj.com [dtb.bmj.com]

- 7. Antihistamines and mast cell stabilisers - Systematic review of treatments for atopic eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. This compound topical (Zonalon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. This compound (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 12. This compound Cream [internationalpharmacy.com]

- 13. This compound affects acetylcholine induced cutaneous reactions in atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the (E) and (Z) Isomers of Doxepin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxepin hydrochloride, a tricyclic antidepressant (TCA) and antihistamine, exists as a mixture of (E) and (Z) geometric isomers. Commercially available formulations typically contain these isomers in an approximate 85:15 ratio of (E) to (Z)-doxepin.[1][2] The spatial arrangement of the dimethylaminopropylidene group relative to the dibenz[b,e]oxepin ring system results in significant differences in the pharmacological profiles of the two isomers. This technical guide provides a comprehensive overview of the stereochemistry, pharmacology, analysis, and metabolism of the (E) and (Z) isomers of this compound hydrochloride, intended for professionals in pharmaceutical research and development.

Chemical Structure and Stereochemistry

This compound, chemically named (E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, possesses a double bond that gives rise to geometric isomerism.[1] The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond. The (Z)-isomer is also referred to as cithis compound (B1200157) or cis-doxepin.[1]

Table 1: Chemical and Physical Properties of this compound Hydrochloride Isomers

| Property | (E)-Doxepin Hydrochloride | (Z)-Doxepin Hydrochloride |

| CAS Number | 4698-39-9[1] | 25127-31-5[1] |

| Molecular Formula | C₁₉H₂₂ClNO[3] | C₁₉H₂₂ClNO |

| Molecular Weight | 315.84 g/mol | 315.84 g/mol |

| Appearance | White crystalline powder | - |

| Solubility | Freely soluble in water, methanol (B129727), and dichloromethane | - |

Pharmacological Profile

The differential orientation of the side chain in the (E) and (Z) isomers leads to distinct interactions with various receptors and transporters, resulting in different pharmacological activities.

Pharmacodynamics

The primary mechanism of action for this compound's antidepressant effects involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake.[4][5] Additionally, this compound is a potent antagonist at several other receptors, contributing to both its therapeutic effects and side-effect profile.[4][6]

Table 2: Comparative Receptor Binding Affinities and Transporter Inhibition of (E)- and (Z)-Doxepin

| Target | (E)-Isomer Activity | (Z)-Isomer Activity | Reference |

| Serotonin Transporter (SERT) | Less active | More potent inhibitor of serotonin reuptake | [2][6] |

| Norepinephrine Transporter (NET) | More selective as a norepinephrine reuptake inhibitor | Less active | [7][8] |

| Histamine (B1213489) H1 Receptor (H1R) | Lower affinity | Higher affinity (approximately 5.2-fold higher than the E-isomer) | [7][9][10] |

| Histamine H2 Receptor (H2R) | Potent antagonist | Potent antagonist | [2][4] |

| α1-Adrenergic Receptors | Antagonist | Antagonist | [2][6] |

| Muscarinic Acetylcholine Receptors | Antagonist | Antagonist | [2][6] |

The higher potency of the (Z)-isomer at the serotonin transporter contributes to the overall antidepressant effect of the isomeric mixture.[6] Conversely, the (E)-isomer's greater selectivity for the norepinephrine transporter also plays a significant role in its therapeutic action.[7][8] The sedative properties of this compound, particularly at lower doses used for insomnia, are primarily attributed to its potent histamine H1 receptor antagonism, with the (Z)-isomer exhibiting significantly higher affinity for this receptor.[2][9][10]

Pharmacokinetics and Metabolism

This compound is metabolized in the liver, primarily by cytochrome P450 enzymes.[6] The main metabolic pathway is demethylation to form the active metabolite, N-desmethylthis compound (northis compound).[2]

Both isomers of this compound undergo N-demethylation to northis compound, a process primarily mediated by CYP2C19, with minor contributions from CYP1A2, CYP3A4, and CYP2C9.[2] Interestingly, while the plasma concentration of this compound isomers typically reflects the administered 15:85 (Z:E) ratio, the ratio of the N-desmethylthis compound isomers is closer to 1:1.[11] Hydroxylation of this compound is another metabolic pathway, with CYP2D6 showing specificity for the (E)-isomer.[2][8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

The quantitative determination of (E) and (Z)-doxepin isomers is crucial for quality control and pharmacokinetic studies. Several HPLC methods have been developed for this purpose.

Method 1: USP Monograph Method [12]

-

Objective: To assay and determine the isomeric ratio of this compound Hydrochloride.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Purospher® STAR RP-8e (125 x 4 mm I.D., 5 µm) or equivalent L7 packing.

-

Mobile Phase: A mixture of monobasic sodium phosphate (B84403) buffer (27.6 g/L) and methanol (70:30), with the pH adjusted to 2.5 using phosphoric acid. The elution is isocratic.

-

Flow Rate: 1 mL/min.

-

Column Temperature: 50 °C.

-

Detection: UV at 295 nm.[13]

-

System Suitability:

-

Procedure:

-

Prepare a standard solution of USP this compound Hydrochloride RS in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

-

Prepare the sample solution by dissolving the this compound hydrochloride substance or tablet powder in the mobile phase to a similar concentration.

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas for the (E) and (Z) isomers.

-

Calculate the percentage of each isomer in the sample by comparing the peak areas to those of the standard.

-

Method 2: Gradient HPLC Method [13]

-

Objective: To determine and separate the (Z)- and (E)-isomers of this compound hydrochloride in raw materials and tablets.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Shimpack C18 (150 x 6 mm, 5 µm).[13]

-

Mobile Phase:

-

Gradient: 0 to 30 minutes, 100% A to 25% A.[13]

-

Flow Rate: 1 mL/min.[13]

-

Detection: UV at 295 nm.[13]

-

Procedure:

-

Prepare standard solutions of known concentrations for both (Z) and (E)-isomers.

-

Prepare the sample solution.

-

Inject the solutions and record the chromatograms.

-

Quantify the isomers based on the calibration curves generated from the standard solutions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy has been utilized for the chemical shift assignments of (Z)- and (E)-doxepin hydrochloride, providing structural confirmation of the isomers.[14] Techniques such as 2D NMR (COSY, HSQC), selective INEPT, and off-resonance decoupling can be employed for detailed structural elucidation.[14] Capillary isotachophoresis (cITP) coupled with online microcoil NMR has also been explored for the separation and analysis of this compound isomers.[15][16]

Visualizations

This compound Signaling Pathways

Caption: this compound's primary mechanisms of action and isomer selectivity.

Experimental Workflow for HPLC Isomer Analysis

Caption: Workflow for the HPLC analysis of this compound isomers.

Conclusion

The (E) and (Z) isomers of this compound hydrochloride exhibit distinct pharmacological profiles that collectively contribute to the drug's overall therapeutic efficacy and side-effect profile. The (Z)-isomer is a more potent serotonin reuptake inhibitor and histamine H1 receptor antagonist, while the (E)-isomer is more selective for norepinephrine reuptake. A thorough understanding and characterization of these isomers are critical for drug development, quality control, and clinical application. The analytical methods outlined in this guide provide a framework for the accurate quantification and study of these geometric isomers. Future research may focus on the development of isomer-specific formulations to optimize therapeutic outcomes and minimize adverse effects.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. ClinPGx [clinpgx.org]

- 3. scispace.com [scispace.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. preprints.org [preprints.org]

- 8. preprints.org [preprints.org]

- 9. droracle.ai [droracle.ai]

- 10. Binding characteristics of the this compound E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Absolute bioavailability and stereoselective pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. phenomenex.com [phenomenex.com]

- 13. caod.oriprobe.com [caod.oriprobe.com]

- 14. Carbon13 NMR of Z- and E-Doxepin Hydrochloride | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Doxepin Hydrochloride: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of doxepin hydrochloride, a tricyclic antidepressant. The information presented herein is intended to support research, development, and formulation activities by providing key physicochemical data, detailed experimental protocols, and visual representations of important pathways and workflows.

Physicochemical Properties

This compound hydrochloride is a white crystalline solid that is readily soluble in water and lower alcohols. It is an isomeric mixture of (E)- and (Z)-geometric isomers.

Solubility Profile

This compound hydrochloride exhibits high solubility in a range of solvents, a critical factor for formulation development and in vitro/in vivo studies. Its solubility is influenced by the solvent system, pH, and temperature.

Solubility in Various Solvents

The solubility of this compound hydrochloride in commonly used pharmaceutical solvents is summarized in Table 1. This data is essential for selecting appropriate solvent systems for analytical method development, formulation, and manufacturing processes.

Table 1: Solubility of this compound Hydrochloride in Common Solvents

| Solvent | Solubility | Remarks |

| Water | 100 mM[1][2][3] | Readily soluble[4], Freely soluble |

| Ethanol | ~30 mg/mL[5] | Soluble (1:1)[2][3] |

| Methanol | Soluble[2][3] | Freely soluble |

| Chloroform | Soluble (1:2)[2][3] | Readily soluble[4] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL, ~25 mg/mL[5] | Soluble[1][6][2][3] |

| Dimethylformamide (DMF) | ~20 mg/mL[5] | Soluble[5] |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[5] | - |

| 1 M Hydrochloric Acid | 50 mg/mL[6][3] | - |

pH-Dependent Solubility

This compound hydrochloride is a weakly basic drug with a pKa of 8.96[7][8]. Its solubility is pH-dependent, and it is highly soluble across the physiological pH range[9][10]. This high solubility is a key characteristic of Biopharmaceutics Classification System (BCS) Class I drugs[9].

Stability Profile

The stability of this compound hydrochloride is a critical attribute that can affect its safety, efficacy, and shelf-life. Degradation can be induced by various factors, including pH, light, heat, and oxidizing agents.

Summary of Stability Data

Table 2 provides a summary of the stability of this compound hydrochloride under various conditions, including degradation pathways and the formation of impurities.

Table 2: Stability of this compound Hydrochloride under Various Conditions

| Condition | Observation | Key Degradation Products/Impurities |

| pH | Stable in acidic conditions. Degradation observed under basic conditions. | Not specified in snippets. |

| Light (Photostability) | Decomposes slowly in light[7]. Forced degradation studies show susceptibility to photolysis[11][12]. | OH-doxepin, this compound N-oxide[13] |

| Heat (Thermal Stability) | Relatively stable to heat[7]. Forced degradation studies show degradation at elevated temperatures. | Not specified in snippets. |

| Oxidation | Susceptible to oxidative degradation. | N-Nitroso Desmethyl (E)- Doxepine[14] |

| Aqueous Solution | Solution stability is reported to be between 5.5 hours[15] and 48 hours[9]. | Not specified in snippets. |

Degradation Pathway

The degradation of this compound hydrochloride can proceed through several pathways, with oxidation being a significant route leading to the formation of impurities. The formation of the nitrosamine (B1359907) impurity, N-Nitroso Desmethyl (E)- Doxepine, is of particular concern due to the potential carcinogenicity of this class of compounds[14].

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data.

Solubility Determination: Shake-Flask Method

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) for phase-solubility analysis[16][17][18].

Objective: To determine the equilibrium solubility of this compound hydrochloride in a specific solvent.

Materials:

-

This compound hydrochloride powder

-

Selected solvent of known purity (e.g., water, ethanol)

-

Scrupulously cleaned vials with airtight seals (e.g., screw-cap vials)

-

Constant temperature bath or shaker capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Analytical balance

-

Filtration device (e.g., syringe filters with a pore size of 0.45 µm or less)

-

A validated analytical method for the quantification of this compound hydrochloride (e.g., HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound hydrochloride powder to a series of vials containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and an excess of solid remains at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a constant temperature bath or shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be established experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. The filtration step should be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted solution using a validated analytical method to determine the concentration of this compound hydrochloride.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or mol/L.

Stability-Indicating HPLC Method

This protocol describes a typical stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound hydrochloride and its degradation products, based on published methods[11][12][19].

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound hydrochloride from its potential degradation products.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., 40:30:30, v/v/v). The buffer composition and pH should be optimized for separation.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection Wavelength: 254 nm or another suitable wavelength based on the UV spectrum of this compound hydrochloride.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound hydrochloride reference standard in the mobile phase or a suitable diluent. Prepare working standard solutions by diluting the stock solution to known concentrations.

-

Sample Solution: For stability studies, subject the this compound hydrochloride bulk drug or formulated product to stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH guidelines[20][21][22][23][24]. Dissolve and dilute the stressed samples in the mobile phase to a suitable concentration.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to establish a calibration curve.

-

Inject the stressed sample solutions.

-

-

Data Analysis:

-

Identify and quantify the this compound hydrochloride peak and any degradation product peaks in the chromatograms from the stressed samples.

-

The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound hydrochloride peak and from each other. Peak purity analysis of the this compound hydrochloride peak should be performed to confirm that it is free from co-eluting impurities.

-

Calculate the percentage of degradation by comparing the peak area of this compound hydrochloride in the stressed samples to that in an unstressed control sample.

-

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound hydrochloride. The data and protocols presented are intended to be a valuable tool for scientists and researchers involved in the development of drug products containing this active pharmaceutical ingredient. Understanding these fundamental physicochemical properties is essential for ensuring the quality, safety, and efficacy of this compound hydrochloride formulations.

References

- 1. This compound Hydrochloride - LKT Labs [lktlabs.com]

- 2. This compound HCL [chembk.com]

- 3. Cas 1229-29-4,this compound hydrochloride | lookchem [lookchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound hydrochloride CAS#: 1229-29-4 [m.chemicalbook.com]

- 7. This compound | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jddtonline.info [jddtonline.info]

- 10. researchgate.net [researchgate.net]

- 11. search.bvsalud.org [search.bvsalud.org]

- 12. imsear.searo.who.int [imsear.searo.who.int]

- 13. researchgate.net [researchgate.net]

- 14. tdcommons.org [tdcommons.org]

- 15. Spectrofluorimetric Method for the Determination of this compound Hydrochloride in Commercial Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uspbpep.com [uspbpep.com]

- 17. uspnf.com [uspnf.com]

- 18. uspnf.com [uspnf.com]

- 19. researchgate.net [researchgate.net]

- 20. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 21. scribd.com [scribd.com]

- 22. Ich guideline for stability testing | PPTX [slideshare.net]

- 23. database.ich.org [database.ich.org]

- 24. database.ich.org [database.ich.org]

Doxepin's Interaction with Serotonin and Norepinephrine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxepin, a tricyclic antidepressant (TCA), exerts its therapeutic effects in the treatment of depression and anxiety primarily through the modulation of serotonergic and noradrenergic systems.[1][2][3] This technical guide provides an in-depth analysis of this compound's interaction with the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). It summarizes the quantitative binding affinities, details the experimental protocols for their determination, and visually represents the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of psychopharmacology and the development of novel therapeutics targeting monoamine transporters.

Introduction

This compound is a well-established tricyclic antidepressant with a complex pharmacological profile.[2] Its primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by binding to their respective transporters, SERT and NET.[1][3] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[1][2] Understanding the quantitative aspects of this compound's interaction with these transporters is crucial for elucidating its therapeutic efficacy and side-effect profile. This guide presents a compilation of binding affinity data and detailed methodologies for the experimental determination of these parameters.

Quantitative Analysis of this compound's Affinity for SERT and NET

The affinity of this compound for the serotonin and norepinephrine transporters is typically quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

| Transporter | This compound Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 68 | [4] |

| Norepinephrine Transporter (NET) | 29.5 | [4] |

| Serotonin Transporter (SERT) | ~200 | [5] |

Note: The variability in Ki values can be attributed to different experimental conditions, such as the source of the transporter (e.g., human-cloned, native tissue) and the radioligand used in the assay.

Experimental Protocols

The determination of this compound's binding affinity for SERT and NET involves sophisticated in vitro techniques. The following are detailed protocols for the key experiments cited in the quantitative data summary.

Radioligand Competition Binding Assay for Ki Determination

This assay determines the affinity of an unlabeled drug (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target transporter.

3.1.1. Materials

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human SERT or NET.

-

Radioligands: [³H]-Citalopram for SERT or [³H]-Nisoxetine for NET.

-

Unlabeled Competitor: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

96-well Plates.

-

Filtration Apparatus.

-

Scintillation Counter.

3.1.2. Cell Culture and Membrane Preparation

-

Culture HEK293 cells expressing either hSERT or hNET in appropriate media until they reach 80-90% confluency.

-

Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

Store the membrane aliquots at -80°C until use.

3.1.3. Assay Procedure

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane preparation.

-

Non-specific Binding (NSB): 25 µL of a high concentration of a known non-radioactive inhibitor (e.g., 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET), 25 µL of radioligand, and 50 µL of membrane preparation.

-

This compound Competition: 25 µL of each this compound dilution, 25 µL of radioligand, and 50 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in a scintillation counter.

3.1.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation:[5]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Functional Synaptosomal Uptake Assay for IC50 Determination

This assay measures the ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

3.2.1. Materials

-

Animal Tissue: Rat brain (e.g., striatum for serotonin uptake, hypothalamus for norepinephrine uptake).

-

Radiolabeled Neurotransmitters: [³H]-Serotonin (5-HT) or [³H]-Norepinephrine (NE).

-

Inhibitor: this compound hydrochloride.

-

Sucrose (B13894) Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4.

-

Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well Plates.

-

Filtration Apparatus.

-

Scintillation Counter.

3.2.2. Synaptosome Preparation

-

Dissect the desired brain region (e.g., striatum, hypothalamus) in ice-cold sucrose buffer.

-

Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in KRH buffer.

-

Determine the protein concentration.

3.2.3. Uptake Assay Procedure

-

Prepare serial dilutions of this compound in KRH buffer.

-

Pre-incubate aliquots of the synaptosomal preparation with the different concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]-5-HT or [³H]-NE.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold KRH buffer.

-

Measure the radioactivity as described for the binding assay.

3.2.4. Data Analysis

-

Determine the non-specific uptake in the presence of a high concentration of a selective uptake inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

Visualization of Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action at the Synapse

Caption: this compound's inhibition of SERT and NET at the synapse.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining Ki via radioligand binding.

Conclusion

This compound demonstrates significant affinity for both the serotonin and norepinephrine transporters, with a slightly higher affinity for NET. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and the development of novel compounds targeting these critical monoamine transporters. The visualization of the signaling pathway and experimental workflow further aids in the conceptual understanding of these complex processes. This comprehensive resource is intended to support the advancement of research in the field of neuropharmacology.

References